Reactive Black 5

Vue d'ensemble

Description

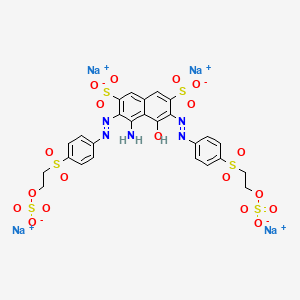

Reactive Black 5, also known as Remazol Black B, is a type of textile azo dye . It is widely used in various industries including paper due to its bright color and high stability . The functional group of the dye forms a covalent link with the substrate functional group .

Synthesis Analysis

Reactive Black 5 can be removed from aqueous solutions using a sono-catalytic process combined with local yellow montmorillonite in the presence of H2O2 . The structure and morphology of the catalyst were investigated using FTIR, SEM, and XRF techniques .

Molecular Structure Analysis

Reactive Black 5 has an empirical formula of C26H21N5Na4O19S6 and a molecular weight of 991.82 . It belongs to the vinyl sulphone type of reactive dyes . The interactions between Reactive Black 5 and human serum albumin have been studied using combined spectroscopic and molecular dynamics simulation approaches .

Chemical Reactions Analysis

The removal of Reactive Black 5 from aqueous solutions has been evaluated by various methods. One study showed that the biosorption process of Reactive Black 5 dye onto Azolla filiculoides biomass was quite rapid, with the biosorption equilibrium status being attained within 60 minutes of reaction initiation . Another study showed that the oxidative degradation of Reactive Black 5 in aqueous solution was investigated using Fenton, photo Fenton, sono Fenton, and sono photo Fenton processes .

Physical And Chemical Properties Analysis

Reactive Black 5 is a powder with a dye content of ≥50% . It has a melting point of >300 °C and a density of 1.21 g/cm3 at 20 °C . The maximum absorption wavelength (λmax) is 597 nm .

Applications De Recherche Scientifique

1. Photocatalytic Decolorization of RB5

- Application Summary: RB5 is used in the study of photocatalytic decolorization, specifically through the synthesis of graphene quantum dots–nitrogen-doped TiO2 . This study provides a basis for using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency, opening new possibilities for environmental applications .

- Methods of Application: The graphene quantum dots (GQDs), a new solid-state electron transfer material, was anchored to nitrogen-doped TiO2 via the sol-gel method . The photocatalytic reaction followed the pseudo first order reaction and continuous reductions in apparent rate constant (Kapp) with incremental increase in RB5 concentration .

- Results: GQD-N-TiO2 demonstrated lower PL intensity at excitation wavelengths of 320 to 450 nm confirming enhanced exciton lifespan . The photocatalytic decolorization of RB5 through GQD-N-TiO2 was governed by type II heterojunction . The photodecolorization reactions were triggered by the formation of holes and reactive oxygen species .

2. Adsorptive Removal of RB5 from Wastewater Using Bentonite Clay

- Application Summary: RB5 is used in the study of adsorptive removal from wastewater using bentonite clay . This study explores the kinetics and isotherms adsorption of RB5 onto bentonite clay in a batch study in a laboratory .

- Methods of Application: The maximum RB5 adsorption conditions of bentonite clay were optimized such as shaking speed (100 rpm), temperature (323 K), pH (10), contact time (40 min), initial dye concentration (170 mg·L −1 ), and particle size (177 µm) .

- Results: The adsorption process was chemisorption in nature because it follows the pseudo-second order reaction model with R2 value of 0.9998, 0.9933 and 0.9891 at 25, 75 and 100 mg·L −1 RB5 dye in the solution, respectively . Moreover, based on the values of standard enthalpy, Gibbs free energy change, and entropy, bentonite clay showed dual nature of exothermic and endothermic, spontaneous and non-spontaneous as well as increased and decreased randomness at solid–liquid interface at 303–313 K and 313–323 K temperature, respectively .

3. Photocatalytic Degradation of RB5 in Synthetic Greywater

- Application Summary: RB5 is used in an optimization study on the photocatalytic degradation of RB5 dye in synthetic greywater effluent . This study aims to understand the effects of different photoreactor parameters on the degradation kinetics .

- Methods of Application: The study involves the use of a photoreactor and synthetic greywater effluent (i.e., aqueous RB5 in distilled water) . The photoreactor parameters are optimized to achieve the most efficient degradation of RB5 .

- Results: The results of this study would provide valuable insights into the optimization of photocatalytic degradation processes for RB5 and potentially other similar dyes .

4. Desorption of RB5 from Composite Hydrogel Beads

- Application Summary: RB5 is used in the study of dye desorption from composite hydrogel beads . This study explores the desorption kinetics and equilibrium isotherms of RB5 from composite hydrogel beads .

- Methods of Application: The study involves the use of composite hydrogel beads made from cherry stones powder and chitosan . The spent material was submitted to a regeneration process . Sodium hydroxide was selected as the eluent for an advanced investigation .

- Results: The pseudo-second-order kinetic model and Freundlich equilibrium isotherm were able to accurately describe the desorption process . The synthesized material showed potential as a dye adsorbent and the possibility of efficaciously recycling and reusing it .

5. Photocatalytic Degradation of RB5 in Synthetic Greywater

- Application Summary: RB5 is used in an optimization study on the photocatalytic degradation of RB5 dye in synthetic greywater effluent . This study aims to understand the effects of different photoreactor parameters on the degradation kinetics .

- Methods of Application: The study involves the use of a photoreactor and synthetic greywater effluent (i.e., aqueous RB5 in distilled water) . The photoreactor parameters are optimized to achieve the most efficient degradation of RB5 .

- Results: The results of this study would provide valuable insights into the optimization of photocatalytic degradation processes for RB5 and potentially other similar dyes .

6. Desorption of RB5 from Composite Hydrogel Beads

- Application Summary: RB5 is used in the study of dye desorption from composite hydrogel beads . This study explores the desorption kinetics and equilibrium isotherms of RB5 from composite hydrogel beads .

- Methods of Application: The study involves the use of composite hydrogel beads made from cherry stones powder and chitosan . The spent material was submitted to a regeneration process . Sodium hydroxide was selected as the eluent for an advanced investigation .

- Results: The pseudo-second-order kinetic model and Freundlich equilibrium isotherm were able to accurately describe the desorption process . Based on the acquired results, our outcomes sustain the suitability of the synthesized material as dye adsorbent and the possibility of efficaciously recycling and reusing it .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIYIRIMGZMCPC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5Na4O19S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027787 | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

991.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Reactive Black 5 | |

CAS RN |

17095-24-8, 12225-25-1 | |

| Record name | Remazol Black B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLACK 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.